4-(Benzyloxy)-2-chloropyridine

Description

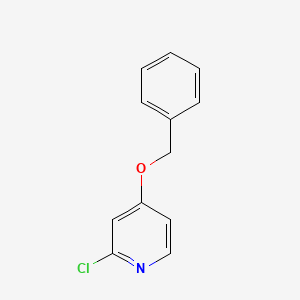

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLZQERVHJHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695341 | |

| Record name | 4-(Benzyloxy)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182556-72-5 | |

| Record name | 4-(Benzyloxy)-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)-2-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Benzyloxy)-2-chloropyridine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound, with the IUPAC name 2-chloro-4-(phenylmethoxy)pyridine, is a substituted pyridine derivative. Its chemical structure incorporates a pyridine ring, a chlorine atom at the 2-position, and a benzyloxy group at the 4-position. This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3]

The key chemical and physical properties of this compound are summarized in the table below. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [2] |

| CAS Number | 182556-72-5 | [1][2] |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)pyridine | [1] |

| Predicted Boiling Point | 345.3 ± 27.0 °C | [3] |

| Predicted Density | 1.225 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 2.19 ± 0.10 | [3] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Not specified |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A common starting material for this synthesis is 2,4-dichloropyridine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. The synthesis would proceed via the reaction of 2,4-dichloropyridine with benzyl alcohol in the presence of a suitable base.

Illustrative Experimental Protocol (Hypothetical):

-

Materials:

-

2,4-Dichloropyridine

-

Benzyl alcohol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a stirred solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium benzoxide.

-

Add a solution of 2,4-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and purification method, would need to be optimized.

Spectroscopic Data

While actual spectra are not publicly available, commercial suppliers of this compound indicate that analytical data, including ¹H NMR, ¹³C NMR, and IR spectra, are available upon request.[1] This data is crucial for confirming the structure and purity of the synthesized compound.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the public domain. However, the structural motifs present in this molecule are found in compounds with known pharmacological activities. For instance, a structurally similar compound, 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine, has been investigated as a potential inhibitor of cyclooxygenase-2 (COX-2).

Hypothesized Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that plays a key role in the inflammatory response and is a well-established target for anti-inflammatory drugs.[4][5] It catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate pain and inflammation.[6][7][8]

The diagram below illustrates the prostaglandin synthesis pathway and the role of COX-2.

Caption: Hypothesized inhibition of the COX-2 signaling pathway.

COX-2 Signaling Pathway Explained:

The COX-2 signaling pathway is a critical component of the inflammatory cascade.[9][10][11] The process begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2.[6] Cyclooxygenase enzymes, including COX-2, then convert arachidonic acid into prostaglandin H2 (PGH2).[7][12] PGH2 is subsequently converted into various prostaglandins by specific prostaglandin synthases. These prostaglandins then act on their respective receptors to mediate physiological and pathological processes, including inflammation, pain, and fever.[13]

Selective COX-2 inhibitors block the action of the COX-2 enzyme, thereby reducing the production of prostaglandins that contribute to inflammation and pain.[5] Given the structural similarities to known COX-2 inhibitors, it is plausible that this compound could exhibit similar inhibitory activity. Further research and biological assays are necessary to confirm this hypothesis.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate in drug discovery. While detailed experimental data is not widely available, its structural features suggest a potential for biological activity, possibly as an inhibitor of enzymes such as COX-2. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a hypothesized mechanism of action to stimulate further research and development. Researchers are encouraged to consult commercial suppliers for detailed analytical data and to conduct thorough experimental validation of the information presented herein.

References

- 1. This compound [synhet.com]

- 2. synchem.de [synchem.de]

- 3. 182556-72-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 13. Prostaglandin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(Benzyloxy)-2-chloropyridine (CAS Number: 182556-72-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(Benzyloxy)-2-chloropyridine, a key intermediate in pharmaceutical and fine chemical synthesis. The document details its chemical and physical properties, outlines established experimental protocols for its synthesis and subsequent reactions, and presents its primary applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and a summary of relevant data to facilitate its use in the laboratory.

Introduction

This compound, with the CAS number 182556-72-5, is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyloxy group at the 4-position and a reactive chlorine atom at the 2-position, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the pyridine ring, coupled with the lability of the 2-chloro substituent, facilitates nucleophilic aromatic substitution reactions, a common strategy in the construction of pharmaceutical scaffolds. This guide will delve into the technical aspects of this compound, providing a foundation for its practical application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These values are compiled from various chemical suppliers and databases. It is important to note that some of these properties, such as boiling point and density, are predicted values and should be used as a guide.

| Property | Value |

| CAS Number | 182556-72-5 |

| IUPAC Name | 2-Chloro-4-(phenylmethoxy)pyridine |

| Synonyms | This compound, 2-Chloro-4-benzyloxypyridine |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Predicted Boiling Point | 345.3 ± 27.0 °C |

| Predicted Density | 1.225 ± 0.06 g/cm³ |

| Predicted pKa | 2.19 ± 0.10 |

| Appearance | Not specified (likely a solid) |

| Purity | Typically >95% |

Note: Predicted values should be confirmed by experimental data where critical.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the benzylation of 2-chloro-4-hydroxypyridine. This reaction is typically carried out via a Williamson ether synthesis, a well-established method for forming ethers.

Synthesis of this compound

This protocol is a representative example based on standard Williamson ether synthesis conditions.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Preparation: To a solution of 2-chloro-4-hydroxypyridine (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Application in Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-4-(benzyloxy)pyridine

The 2-chloro group of this compound is susceptible to nucleophilic attack, making it a useful precursor for the synthesis of various 2-substituted pyridines. A common application is the synthesis of 2-aminopyridine derivatives.

Reaction Scheme:

Figure 2: Synthesis of 2-Amino-4-(benzyloxy)pyridine.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Nucleophile: Add an excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in methanol.

-

Heating: Seal the vessel and heat the reaction mixture to a temperature in the range of 100-150 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting residue can be purified by recrystallization or column chromatography to afford the desired 2-Amino-4-(benzyloxy)pyridine.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the chemistry of the 2-chloropyridine moiety. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen atom. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a library of substituted pyridines.

Furthermore, 2-chloropyridines are known to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecular architectures.

While specific drug candidates directly containing the this compound core are not widely reported, the presence of the benzyloxy-pyridine motif is found in various biologically active compounds. For instance, benzyloxy-piperidine scaffolds have been investigated as dopamine D4 receptor antagonists, and benzyloxy-phenoxypiperidines have been explored as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. The utility of this compound lies in its ability to serve as a key intermediate in the synthesis of such complex molecules.

Analytical Data

Safety and Handling

Detailed safety information for this compound should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its key structural features allow for facile modification through nucleophilic aromatic substitution and cross-coupling reactions, providing access to a wide range of functionalized pyridine derivatives. This technical guide has summarized its properties, provided representative experimental protocols, and highlighted its potential applications, serving as a practical resource for researchers in the field.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent reaction of this compound.

Figure 3: General experimental workflow.

References

A Technical Guide to 4-(Benzyloxy)-2-chloropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the role of 4-(Benzyloxy)-2-chloropyridine as a key intermediate in medicinal chemistry and organic synthesis. The information is structured to support research and development activities in the pharmaceutical and chemical industries.

Core Chemical Properties

This compound is a substituted pyridine derivative. Its key physicochemical properties are summarized below. This data is essential for reaction planning, characterization, and quality control.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2][3] |

| Molecular Weight | 219.67 g/mol | [1][2][3] |

| CAS Number | 182556-72-5 | [1][2][4] |

| IUPAC Name | 2-chloro-4-(phenylmethoxy)pyridine | [4] |

| Synonyms | This compound, 2-Chloro-4-(phenylmethoxy)pyridine | [2][4] |

| Predicted Boiling Point | 345.3 ± 27.0 °C | [2] |

| Predicted Density | 1.225 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.19 ± 0.10 | [2] |

Synthetic Methodology: A Proposed Protocol

Reaction: The synthesis involves the O-benzylation of 2-chloro-4-hydroxypyridine using benzyl bromide in the presence of a suitable base.

Experimental Protocol:

-

Reagents and Materials:

-

2-chloro-4-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as the solvent

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 2-chloro-4-hydroxypyridine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the pyridinolate anion.

-

Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS)[4].

-

Logical Workflow for Synthesis

The following diagram illustrates the proposed synthetic pathway for this compound. This workflow visualizes the key steps from starting materials to the final, purified product, including the necessary reaction conditions and subsequent purification steps.

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and research applications[4]. The pyridine core is a common scaffold in medicinal chemistry, and the chloro- and benzyloxy- substituents provide versatile handles for further chemical modification.

-

Pharmaceutical Intermediate: It is used in the synthesis of active pharmaceutical ingredients (APIs)[4]. The chlorine atom at the 2-position is a good leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

Scaffold for Ligand Development: The overall structure can be a key component in the design of antagonists for receptors like the dopamine D4 receptor, as seen in the development of related benzyloxy piperidine-based compounds[5].

-

Synthetic Chemistry: In organic synthesis, it is a reagent for creating substituted pyridine derivatives that are integral to agrochemicals, dyes, and other fine chemicals[4].

References

Solubility and stability of 4-(Benzyloxy)-2-chloropyridine

An In-depth Technical Guide to the Solubility and Stability of 4-(Benzyloxy)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols and methodologies for researchers to generate this critical information. The guide outlines established procedures for solubility determination in various solvents and for conducting forced degradation studies under different stress conditions as per ICH guidelines. Furthermore, it details the analytical techniques necessary for quantification and characterization of the compound and its potential degradation products.

Introduction to this compound

This compound (CAS No. 182556-72-5) is a pyridine derivative with the molecular formula C₁₂H₁₀ClNO.[2][3] Its chemical structure features a pyridine ring substituted with a chloro group at the 2-position and a benzyloxy group at the 4-position. It is primarily utilized as a fine chemical and an intermediate in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs).[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for process development, formulation design, and ensuring the quality and safety of final drug products.

Chemical Structure:

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly accessible literature. Therefore, laboratory determination is necessary. This section provides detailed protocols for accurately measuring its solubility in various solvents relevant to pharmaceutical processing.

Data Presentation: Solubility

The following table should be used to record experimental solubility data. It is recommended to determine solubility at various temperatures (e.g., 25 °C and 40 °C) to understand its temperature dependence.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |

|---|---|---|---|

| Dichloromethane | Gravimetric/UV-Vis | ||

| Chloroform | Gravimetric/UV-Vis | ||

| Methanol | Gravimetric/UV-Vis | ||

| Ethanol | Gravimetric/UV-Vis | ||

| Acetone | Gravimetric/UV-Vis | ||

| Ethyl Acetate | Gravimetric/UV-Vis | ||

| Dimethyl Sulfoxide (DMSO) | Gravimetric/UV-Vis |

| Water (or relevant aqueous buffer) | | | Gravimetric/UV-Vis |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining solubility are the gravimetric method and the UV-Vis spectrophotometric method.[4][5]

Protocol 2.2.1: Gravimetric Method

This method provides a direct and accurate measurement of solubility by determining the mass of solute dissolved in a known volume of saturated solution.[5]

-

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

-

Materials:

-

This compound (solid)

-

Selected solvent

-

Thermostatically controlled shaker or water bath

-

Sealed flasks (e.g., screw-cap vials)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric glassware

-

Vacuum oven

-

-

Procedure:

-

Add an excess amount of solid this compound to a sealed flask containing a known volume of the selected solvent.

-

Place the flask in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Transfer the clear, saturated filtrate to a pre-weighed container.

-

Evaporate the solvent completely in a vacuum oven under controlled conditions.

-

Weigh the container with the solid residue.

-

-

Calculation:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of filtrate (mL))

-

Protocol 2.2.2: UV-Vis Spectrophotometric Method

This method is suitable for compounds with a UV chromophore and can be adapted for higher throughput.[6]

-

Objective: To determine solubility by quantifying the concentration of the dissolved compound in a saturated solution using UV-Vis spectroscopy.

-

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Calibrated volumetric flasks and pipettes

-

Materials from Protocol 2.2.1

-

-

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a set of at least five standard solutions.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance vs. concentration to generate a calibration curve. The curve should be linear (R² > 0.99).[4]

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-5).

-

Dilute a known volume of the clear filtrate with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

-

Calculation:

-

Use the equation from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Visualization: Solubility Determination Workflow

Stability Profile and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing the intrinsic stability of a pharmaceutical intermediate.[7][8] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[8][9]

Data Presentation: Forced Degradation

The results of the forced degradation studies should be compiled to provide a clear overview of the compound's stability under various stress conditions.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | % Degradation | No. of Degradants | Observations |

|---|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | 60 | ||||

| Base Hydrolysis | 0.1 N NaOH | 60 | ||||

| Oxidative | 3% H₂O₂ | RT | ||||

| Thermal (Solid) | Dry Heat | 105 | ||||

| Thermal (Solution) | Reflux in H₂O | ~100 | ||||

| Photolytic (Solid) | ICH Q1B Light | RT |

| Photolytic (Solution) | ICH Q1B Light | | RT | | | |

Experimental Protocol for Forced Degradation Studies

This protocol is based on standard industry practices and ICH guidelines.[9][10] A stability-indicating analytical method (e.g., HPLC) is required to quantify the parent compound and detect degradation products.

-

Objective: To investigate the degradation pathways of this compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV or HPLC-MS method

-

-

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat the solution at 60 °C.[9]

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Heat the solution at 60 °C.[9]

-

Withdraw and neutralize samples as in the acid hydrolysis study.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.[11]

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of solid compound in an oven at 105 °C.

-

Solution State: Reflux the stock solution in a neutral solvent (e.g., water).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose both solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[12]

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.

-

Identify and note the retention times and peak areas of any new peaks (degradation products).

-

Visualization: Forced Degradation Workflow

References

- 1. This compound [synhet.com]

- 2. synchem.de [synchem.de]

- 3. 182556-72-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijrpp.com [ijrpp.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

Navigating the Safe Handling of 4-(Benzyloxy)-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for 4-(Benzyloxy)-2-chloropyridine, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment. This document outlines the potential hazards, necessary precautions, and emergency procedures associated with this compound.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Pictogram | GHS Classification | Signal Word | Hazard Statements |

|

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][2] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2] | ||

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1][2] | ||

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed.[2][3] |

Table 2: Precautionary Statements

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P312 | Call a poison center or doctor if you feel unwell.[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| P405 | Store locked up.[1][2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimize exposure risks.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Facilities should be equipped with an eyewash fountain.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 3: Personal Protective Equipment (PPE) Requirements

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety glasses with side-shields or goggles, face shield | Conforming to EN166 (EU) or NIOSH (US). A face shield should be worn if there is a risk of splashing.[5][6] |

| Skin | Chemical-resistant gloves, laboratory coat | Nitrile gloves are suitable for short-term use.[6] A flame-retardant lab coat should be worn and fully buttoned.[5][6] |

| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[5] |

| Feet | Closed-toe shoes | Shoes must cover the entire foot.[6] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid breathing fumes, dust, or vapors.[1]

-

Do not eat, drink, or smoke in the handling area.

-

Keep away from sources of ignition.[1]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep containers tightly closed.[1]

-

Store away from incompatible substances such as strong oxidizing agents.[4]

-

Store locked up or in an area accessible only to qualified or authorized personnel.

Section 3: Emergency Procedures

A clear and practiced emergency response plan is essential.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible.[1][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][7] |

| Eye Contact | Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Section 2.2. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[1]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal.[1]

Section 4: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Logical workflow for the safe handling of this compound.

Section 5: Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were identified in the public domain. Standard toxicological and safety pharmacology studies would be required for a comprehensive risk assessment in a drug development context. These would typically be conducted under Good Laboratory Practice (GLP) conditions and would include studies to determine acute toxicity, skin and eye irritation potential, mutagenicity, and other relevant endpoints. The methodologies for these studies are standardized and can be found in guidelines from regulatory bodies such as the OECD, FDA, and EPA.

The following diagram represents a generalized workflow for a chemical safety assessment.

Caption: Generalized workflow for chemical safety assessment.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users of this chemical are thoroughly trained in these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

A Technical Guide to 4-(Benzyloxy)-2-chloropyridine for Research and Development

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-chloropyridine, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutics. This document details its commercial availability, synthesis, and applications, with a focus on its role as a precursor to dopamine D4 receptor antagonists.

Commercial Availability

This compound (CAS No. 182556-72-5) is available from a range of chemical suppliers. The following table summarizes the offerings from several companies, providing researchers with a comparative overview of purity, available quantities, and catalog numbers. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| SynHet | CAS-182556-72-5 | >95% | Synthesis on demand |

| Synchem | cdp112fp10 | 95% | Synthesis on demand |

| ChemicalBook | CB41559172 | 97% | 1g, 5g, 25g, 100g, 250g, 500g, 1kg |

| AOBChem (via Sigma-Aldrich) | AOBH9ACD6793 | Not specified | Inquire for pricing |

| Angene International Limited | AG00AQZT | Not specified | Inquire for pricing |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of a hydroxylated pyridine with a benzyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 2-chloro-4-hydroxypyridine and benzyl bromide.

Materials:

-

2-chloro-4-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-4-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

The following workflow diagram illustrates the key steps in the synthesis of this compound.

Methodological & Application

Synthesis of 4-(Benzyloxy)-2-chloropyridine experimental protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(benzyloxy)-2-chloropyridine, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 2-chloro-4-hydroxypyridine with benzyl bromide in the presence of a suitable base. The document includes a summary of reagents, reaction conditions, purification procedures, and expected characterization data.

Introduction

This compound, with CAS number 182556-72-5, is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] Its structure combines a reactive chloropyridine core with a protected hydroxyl group in the form of a benzyl ether, allowing for selective functionalization at different positions of the pyridine ring. The protocol described herein provides a reliable method for the preparation of this intermediate, starting from commercially available materials.

Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of 2-chloro-4-hydroxypyridine (which exists in tautomeric equilibrium with 2-chloro-4-pyridone) by a base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide to form the desired benzyl ether.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Chloro-4-hydroxypyridine | C₅H₄ClNO | 129.54 | 1.30 g | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 1.1 |

| Benzyl Bromide | C₇H₇Br | 171.03 | 1.3 mL (1.88 g) | 1.1 |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-chloro-4-hydroxypyridine (1.30 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask and stir the mixture until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise to the stirred solution. Hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes.

-

Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Data Presentation

Product Characterization:

| Parameter | Value |

| IUPAC Name | 2-Chloro-4-(phenylmethoxy)pyridine[1] |

| CAS Number | 182556-72-5[1] |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Expected to be a solid or oil |

| Purity | >95% (as determined by HPLC or GC-MS)[1] |

| Expected Yield | 70-90% (based on analogous reactions) |

Spectroscopic Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H, H-6), ~7.4-7.3 (m, 5H, Ar-H), ~7.0 (d, 1H, H-5), ~6.8 (s, 1H, H-3), ~5.1 (s, 2H, OCH₂Ph).

-

¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 164, 152, 150, 135, 129, 128.5, 128, 112, 108, 71 ppm.

-

Mass Spectrometry (ESI+): m/z = 220.05 [M+H]⁺.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The listed values are estimates based on the chemical structure and data from similar compounds.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Benzyl bromide is a lachrymator and is corrosive. Handle with care.

-

DMF is a skin and eye irritant. Avoid contact and inhalation.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing this or any other chemical synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(Benzyloxy)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method is particularly valuable in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl compounds. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 4-(benzyloxy)-2-chloropyridine with various arylboronic acids.

The substrate, this compound, is a versatile building block in medicinal chemistry. The benzyloxy group serves as a stable protecting group for the 4-hydroxy functionality, which is a common pharmacophore. The 2-chloro substituent provides a reactive handle for the introduction of diverse aryl and heteroaryl moieties via Suzuki coupling, leading to the synthesis of 2-aryl-4-(benzyloxy)pyridines. These products are key intermediates for a range of biologically active molecules.

However, the Suzuki coupling of 2-chloropyridines presents unique challenges. The strong carbon-chlorine bond requires highly active catalyst systems for efficient oxidative addition. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base. The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex. This is often the rate-limiting step for chloropyridines.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent. The following table summarizes representative conditions for the Suzuki coupling of this compound and a structurally similar substrate with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | ~70-80¹ |

| 2 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | Hypothetical >90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | Hypothetical >85 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 24 | Hypothetical >80 |

¹ Conditions adapted from a similar substrate, 2-benzyloxy-4-chloro-3-nitropyridine. The yield is an estimate based on the reported successful coupling. *Hypothetical yields are based on typical outcomes for Suzuki couplings of challenging 2-chloropyridines under the specified conditions, as suggested by the literature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 3-pyridylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Sodium Carbonate, Na₂CO₃)

-

Anhydrous solvents (e.g., Toluene, Ethanol)

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

-

Magnetic stirrer and heating plate/mantle

-

Standard work-up and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).

-

-

Inert Atmosphere:

-

Seal the flask with a septum and connect it to a Schlenk line.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

-

Solvent Addition:

-

Under a positive pressure of the inert gas, add the degassed solvents via syringe. For example, a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-(benzyloxy)pyridine product.

-

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 2-aryl-4-(benzyloxy)pyridines, which are valuable intermediates in drug discovery and development. The successful execution of this reaction hinges on overcoming the inherent challenges associated with 2-chloropyridine substrates. The use of highly active palladium catalysts, appropriate ligands, strong bases, and anhydrous conditions under an inert atmosphere is paramount. The protocols and data presented in this application note serve as a comprehensive guide for researchers to effectively utilize this powerful transformation in their synthetic endeavors. Careful optimization of the reaction parameters for each specific arylboronic acid coupling partner will ensure high yields and purity of the desired products.

Application of 4-(Benzyloxy)-2-chloropyridine in the Synthesis of Piclamilast

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 4-(benzyloxy)-2-chloropyridine as a key starting material in the synthesis of Piclamilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Piclamilast has been investigated for its therapeutic potential in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Introduction

This compound is a versatile substituted pyridine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). Its benzyloxy group serves as a protecting group for the 4-hydroxy functionality, while the chlorine atom at the 2-position provides a reactive site for nucleophilic substitution or cross-coupling reactions. This application note will focus on a synthetic route to Piclamilast, outlining the key transformations, experimental protocols, and quantitative data.

Synthetic Pathway Overview

The synthesis of Piclamilast from this compound involves a multi-step sequence. The core strategy is the preparation of the key intermediate, 3,5-dichloro-4-aminopyridine, followed by an amide coupling with 3-(cyclopentyloxy)-4-methoxybenzoic acid.

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 4-(Benzyloxy)-2-chloropyridine, a valuable intermediate in pharmaceutical and medicinal chemistry. The protocols outlined below are based on established synthetic transformations and are designed to be readily implemented in a standard organic chemistry laboratory.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available 4-chloropyridine hydrochloride and benzyl alcohol. The overall transformation is depicted below:

-

Step 1: Williamson Ether Synthesis - Formation of 4-(Benzyloxy)pyridine.

-

Step 2: N-Oxidation - Conversion of 4-(Benzyloxy)pyridine to 4-(Benzyloxy)pyridine-N-oxide.

-

Step 3: Chlorination - Introduction of a chlorine atom at the 2-position of the pyridine ring to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for each experimental step.

Table 1: Reagents and Molar Quantities for the Synthesis of 4-(Benzyloxy)pyridine

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Chloropyridine hydrochloride | 150.01 | 1.0 |

| Benzyl alcohol | 108.14 | 1.1 |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 (NaH) | 2.2 |

| N,N-Dimethylformamide (DMF) | - | Solvent |

Table 2: Reagents and Molar Quantities for the N-Oxidation of 4-(Benzyloxy)pyridine

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-(Benzyloxy)pyridine | 185.22 | 1.0 |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 1.2 |

| Dichloromethane (DCM) | - | Solvent |

Table 3: Reagents and Molar Quantities for the Chlorination of 4-(Benzyloxy)pyridine-N-oxide

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-(Benzyloxy)pyridine-N-oxide | 201.22 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.0 - 5.0 |

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)pyridine

This procedure utilizes a Williamson ether synthesis to couple benzyl alcohol with 4-chloropyridine.[1]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Benzyl Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.1 eq) dropwise via the dropping funnel over 30 minutes. Stir the mixture at room temperature for an additional 30 minutes to allow for the formation of the sodium benzoxide.

-

Addition of 4-Chloropyridine Hydrochloride: Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-(benzyloxy)pyridine as a solid.

Protocol 2: N-Oxidation of 4-(Benzyloxy)pyridine

This protocol describes the oxidation of the pyridine nitrogen using meta-chloroperoxybenzoic acid (m-CPBA).[2]

-

Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)pyridine (1.0 eq) in dichloromethane (DCM).

-

Addition of m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct. Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)pyridine-N-oxide, which can often be used in the next step without further purification. If necessary, the product can be recrystallized.

Protocol 3: Chlorination of 4-(Benzyloxy)pyridine-N-oxide

This procedure introduces a chlorine atom at the 2-position of the pyridine ring using phosphorus oxychloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-(benzyloxy)pyridine-N-oxide (1.0 eq).

-

Addition of POCl₃: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.[3]

Visualizations

Diagram 1: Synthetic Workflow for this compound

References

Application Notes and Protocols for Monitoring 4-(Benzyloxy)-2-chloropyridine Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for monitoring chemical reactions involving 4-(benzyloxy)-2-chloropyridine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These protocols are designed to be readily implemented in a laboratory setting for reaction tracking, purity assessment, and optimization of synthetic procedures.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate monitoring of its reactions is crucial for ensuring reaction completion, minimizing impurity formation, and enabling consistent process control. This application note details robust TLC and HPLC methods for the qualitative and quantitative analysis of reaction mixtures containing this compound and its derivatives. The described methods are suitable for monitoring common transformations such as nucleophilic aromatic substitution (SNAr) reactions.

Analytical Methods Overview

A typical reaction to be monitored is the substitution of the chlorine atom in this compound with a nucleophile, for example, an amine, to form a 2-amino-4-(benzyloxy)pyridine derivative. The analytical methods provided below are designed to separate the starting material from the product and potentially other reactants or byproducts.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for qualitative reaction monitoring.[1] It allows for a quick assessment of the presence of starting materials, products, and major byproducts.

Experimental Protocol: TLC Monitoring

-

Plate: Silica gel 60 F254 pre-coated aluminum plates.

-

Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.

-

Spotting: Apply a small spot of the diluted reaction mixture, along with co-spots of the starting material and, if available, the expected product, onto the TLC plate baseline.

-

Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is a good starting point for separating compounds of moderate polarity.[2] The polarity can be adjusted to achieve optimal separation. A common starting ratio is 30:70 (v/v) Ethyl Acetate:Hexanes.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to near the top of the plate.

-

Visualization: After development, dry the plate and visualize the spots under UV light (254 nm), where UV-active compounds will appear as dark spots.[2] Further visualization can be achieved using staining agents like potassium permanganate if the compounds are not UV-active.

-

Analysis: The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of the product spot. The retention factor (Rf) for each spot should be calculated.

Data Presentation: Representative TLC Data

| Compound | Assumed Structure | Mobile Phase (EtOAc:Hexanes, 30:70) Representative Rf |

| This compound | Starting Material | 0.65 |

| 2-Amino-4-(benzyloxy)pyridine Derivative | Product (example) | 0.30 |

Note: Rf values are dependent on the specific reaction, product, and exact TLC conditions and should be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the reaction progress, allowing for the determination of the relative concentrations of reactants and products.[3] A reversed-phase method is generally suitable for the analysis of substituted pyridines.[3]

Experimental Protocol: HPLC Monitoring

-

Instrumentation: A standard HPLC system with a UV detector.

-

Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., by diluting with mobile phase) and filter through a 0.45 µm syringe filter before injection. Prepare a calibration curve using standards of known concentrations if absolute quantification is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to improve peak shape.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program (Example):

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm or another appropriate wavelength based on the chromophores of the analytes.

-

Injection Volume: 10 µL.

-

-

Analysis: The reaction progress is monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Data Presentation: Representative HPLC Data

| Compound | Retention Time (min) - Representative |

| This compound | 12.5 |

| 2-Amino-4-(benzyloxy)pyridine Derivative | 8.2 |

Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase conditions and must be determined experimentally.

Visualization of Workflows

TLC Monitoring Workflow

References

Application Notes and Protocols for the Purification of 4-(Benzyloxy)-2-chloropyridine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 4-(Benzyloxy)-2-chloropyridine using column chromatography. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and its purity is paramount for the successful development of downstream products.

Introduction

This compound is a substituted pyridine derivative widely utilized as a building block in medicinal chemistry. The presence of both a benzyloxy and a chloro substituent makes it a versatile intermediate for introducing the pyridyl moiety into larger molecules. Effective purification of this compound from reaction mixtures is a critical step to ensure high-quality starting material for subsequent synthetic transformations, ultimately impacting the purity and safety profile of active pharmaceutical ingredients (APIs). Column chromatography is a standard and effective technique for this purpose.

Data Presentation

Successful purification by column chromatography relies on the selection of an appropriate stationary and mobile phase, which provides good separation between the desired compound and any impurities. The retention factor (Rƒ) is a key parameter determined by thin-layer chromatography (TLC) to predict the elution behavior on a column. For optimal separation, an Rƒ value between 0.15 and 0.35 is generally targeted.[1]

Table 1: Summary of Chromatographic Conditions and Expected Rƒ Values for this compound

| Stationary Phase | Mobile Phase System (v/v) | Expected Rƒ Value | Observations and Recommendations |

| Silica Gel (SiO₂) | 100% Dichloromethane | ~0.4 - 0.5 | Provides good initial elution. May not separate closely related non-polar impurities effectively. |

| Silica Gel (SiO₂) | Hexane / Ethyl Acetate (4:1) | ~0.3 - 0.4 | A common starting point for pyridine derivatives. Offers a good balance of polarity for effective separation. |

| Silica Gel (SiO₂) | Hexane / Ethyl Acetate (2:1) | ~0.5 - 0.6 | Higher polarity may be required if the compound is retained too strongly. |

| Silica Gel (SiO₂) | Dichloromethane / Acetone (98:2) | ~0.3 - 0.4 | A slight increase in polarity from pure dichloromethane can improve separation from baseline impurities.[2] |

| Silica Gel (SiO₂) with 1% Triethylamine (TEA) | Hexane / Ethyl Acetate (4:1) | ~0.3 - 0.4 | The addition of a competing base like TEA can improve peak shape and reduce tailing by minimizing interactions with acidic silanol groups on the silica surface. |

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (EtOAc), Acetone, Triethylamine (TEA) (all HPLC grade)

-

Glass chromatography column

-

Thin-layer chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Developing chamber for TLC

-

Collection tubes or flasks

-

Rotary evaporator

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection

-

Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a shallow pool of the desired mobile phase (e.g., Hexane:Ethyl Acetate 4:1). Ensure the chamber is saturated with the solvent vapor.

-

Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

-

Rƒ Calculation: Calculate the Rƒ value for the main spot corresponding to this compound using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

-

Optimization: Adjust the mobile phase composition to achieve an Rƒ value for the target compound between 0.15 and 0.35 for optimal separation on the column.

Protocol 2: Column Chromatography Purification

-

Column Packing (Slurry Method):

-

In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1).

-

Secure the chromatography column vertically and ensure the stopcock is closed.

-